4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide
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Overview
Description
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group linked to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-aminosulfonylphenylamine with carbon disulfide to form a thiourea derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the trichloroethyl group with various nucleophiles.
Scientific Research Applications
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. The compound’s sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenesulfonamide
- N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide
Uniqueness
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17Cl3N4O3S2 |
---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N4O3S2/c1-10-2-4-11(5-3-10)14(25)23-15(17(18,19)20)24-16(28)22-12-6-8-13(9-7-12)29(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,28) |
InChI Key |
ARQJBJHEYPMQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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